molecular formula C8H12N2O2 B13266867 Methyl 1-cyanopiperidine-4-carboxylate

Methyl 1-cyanopiperidine-4-carboxylate

Cat. No.: B13266867
M. Wt: 168.19 g/mol
InChI Key: PWQFHIFFLAYUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyanopiperidine-4-carboxylate is a piperidine derivative characterized by a cyano group (-CN) at the 1-position and a methoxycarbonyl group (-COOCH₃) at the 4-position of the piperidine ring. The cyano group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, while the ester group facilitates solubility in organic solvents.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 1-cyanopiperidine-4-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-12-8(11)7-2-4-10(6-9)5-3-7/h7H,2-5H2,1H3

InChI Key

PWQFHIFFLAYUPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-cyanopiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyanopiperidine with methyl chloroformate under basic conditions . The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity . The final product is usually obtained through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyanopiperidine-4-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

    Hydrolysis: Carboxylic acid and methanol.

    Substitution: Various substituted piperidine derivatives.

    Reduction: Piperidine-4-carboxamide.

Scientific Research Applications

Methyl 1-cyanopiperidine-4-carboxylate has diverse applications in scientific research:

    Drug Synthesis and Medicinal Chemistry: It serves as a building block in the synthesis of various drugs, including antimicrobial and antitumor agents.

    Synthesis of Heterocyclic Compounds: It is used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties.

    Biomedical Applications: The compound has been utilized in the design of new polymeric matrices with potential antimicrobial and antitumor activities.

Mechanism of Action

The mechanism of action of Methyl 1-cyanopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, triazole-pyrimidine hybrids synthesized from this compound have been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These actions contribute to their neuroprotective and anti-neuroinflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 1-cyanopiperidine-4-carboxylate and analogous piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (Da) Key Functional Groups Notable Properties/Applications
This compound Not explicitly provided Likely C₈H₁₀N₂O₂ ~182 (estimated) -CN (1-position), -COOCH₃ (4-position) Potential intermediate in drug synthesis
Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate 1817003-33-0 C₁₅H₁₈N₂O₂ 258.32 -CN, -COOCH₃, benzyl group (1-position) Used in peptide mimetics; commercial availability
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.29 -NH₂ (4-position), benzyloxycarbonyl Toxicity not fully characterized; handle with caution
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 C₇H₁₃NO₂ 143.18 -NH₂ (3-position), -COOCH₃ Cyclopentane backbone alters ring strain and reactivity
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate 175406-94-7 C₁₄H₁₇NO₃ 247.29 -COOCH₃, ketone (3-position) Higher similarity score (0.87) to target compound; used in heterocyclic synthesis

Functional Group Impact on Reactivity

  • Cyano (-CN) vs. Amino (-NH₂): The cyano group in this compound increases electrophilicity compared to the amino group in Benzyl 4-aminopiperidine-1-carboxylate. This makes the former more reactive toward nucleophiles (e.g., in cross-coupling reactions) .
  • Ester (-COOCH₃) vs.

Physicochemical Properties

  • Molecular Weight and Solubility: Smaller analogs like Methyl 3-aminocyclopentanecarboxylate (MW: 143.18 Da) exhibit higher aqueous solubility due to reduced steric hindrance, whereas benzyl-substituted derivatives (e.g., MW: 258.32 Da) favor organic solvents .
  • LogP Values: While explicit LogP data are absent, the benzyl group in Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate likely increases lipophilicity, enhancing blood-brain barrier penetration in drug design .

Biological Activity

Methyl 1-cyanopiperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyano group at the 1-position and a carboxylate at the 4-position. This unique structural arrangement enhances its reactivity and interaction with various biological targets.

Property Value
Molecular FormulaC₈H₁₄N₂O₂
Molecular Weight170.21 g/mol
CAS Number1206228-82-1

Biological Activity

This compound exhibits several notable biological activities, including:

Synthesis Methods

Several synthetic routes have been developed for this compound, emphasizing efficiency and yield:

  • Condensation Reaction : A common method involves the condensation of piperidine derivatives with cyanomethyl esters followed by esterification.
  • Cyclization Techniques : Cyclization reactions using appropriate reagents can yield the desired piperidine structure with high specificity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound Name Structure Features Biological Activity
Methyl piperidine-4-carboxylatePiperidine ring with carboxylateAntitubercular activity
Methyl 4-cyanopiperidine-2-carboxylateCyano group at position 4Protein kinase inhibition
N-CyanoethylpiperidineCyano group at position 1Potential anti-inflammatory properties

This comparison highlights how variations in functional groups and positions influence the biological activity of these compounds.

Case Studies

A review of recent literature reveals several case studies focusing on the biological activity of this compound:

  • Study on Antitubercular Effects : A study conducted on various derivatives indicated that modifications to the piperidine ring significantly enhance antitubercular activity. The presence of both cyano and carboxylate groups was critical for optimal interaction with bacterial enzymes.
  • Cancer Research : Research exploring the inhibition of protein kinases demonstrated that this compound showed significant inhibitory effects in vitro, suggesting its potential as a lead compound in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.